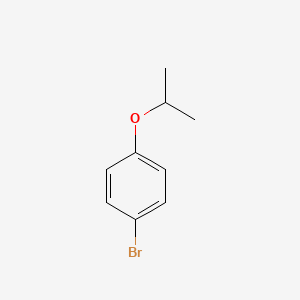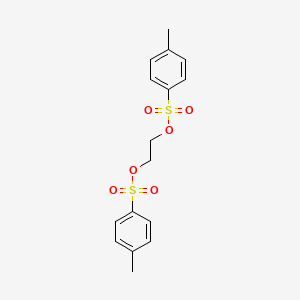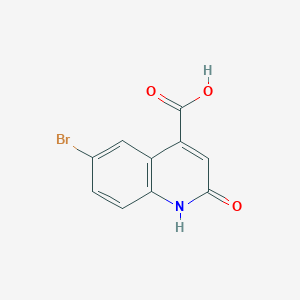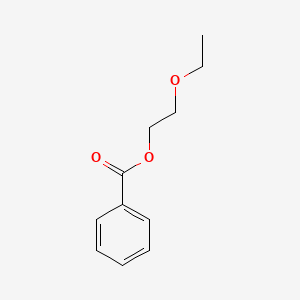
5-Bromofuran-2-carbohydrazide
概要
説明
5-Bromofuran-2-carbohydrazide is a compound with the molecular weight of 205.01 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Synthesis Analysis
Carbohydrazides and their Schiff bases are important classes of heterocycles that are employed in the area of organic chemistry . A series of potentially bioactive compounds containing carbohydrazide functionality and their hydrazone derivatives have been synthesized . A series of Schiff bases have been prepared by the condensation of 5-bromofuran-2-carboxyhydrazide with different aromatic and heterocyclic aldehydes .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C5H5BrN2O2 . The InChI key for this compound is AKANWSCBFOMJNS-UHFFFAOYSA-N .Chemical Reactions Analysis
Carbohydrazides and their Schiff bases have been synthesized and screened for antibacterial, anticancer, antifungal, and anti-inflammatory activities . The synthesis of various 2-(substituted phenyl/quinolin 2-yl/6-methoxy naphthalen 2-yl)-3-(5’-bromofuran-2’-carboxamido) – thiazolidine-4-ones by cyclocondensation reaction between Schiff bases and thioglycolic acid has been reported .Physical And Chemical Properties Analysis
This compound is a solid substance with a molecular weight of 205.01 . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .科学的研究の応用
Antimicrobial Activity
5-Bromofuran-2-carbohydrazide derivatives exhibit significant antimicrobial activities. The synthesis and evaluation of novel 2-substituted-3-methylbenzofuran derivatives have demonstrated antimicrobial effects against various fungal and bacterial species, suggesting their potential as antimicrobial agents (Abdel‐Aziz, Mekawey, & Dawood, 2009). Another study synthesized 5-nitrofuran-2-carbohydrazides and thiophene-2-carbohydrazides, exhibiting variable antimicrobial and antimycobacterial activities, further emphasizing the importance of the furan moiety in combating microbial infections (Abdel‐Aziz et al., 2015).
Antibacterial Properties
Compounds derived from this compound have shown efficacy against a range of bacterial families. A study on the physicochemical properties of new S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols indicated competitive antibacterial activity compared to known broad-spectrum antibiotics, highlighting their potential in addressing multi-resistant strains of bacteria (Author not listed, 2020).
Synthesis and Fluorescence Applications
The modular synthesis of 5-substituted furan-2-yl C-2′-deoxyribonucleosides and biaryl covalent base-pair analogues demonstrated the use of 5-bromofuran derivatives in creating fluorescent labeling agents for biomolecules, which is crucial in biological and medicinal research (Bárta, Slavětínská, Klepetářová, & Hocek, 2010).
Antitumor Activity
The synthesis and cytotoxic evaluation of halogenated furanones, including bromofuran derivatives, have shown potential in cancer research. Certain bromofuran-2(5H)-ones displayed effective antiproliferative activities against human cancer cell lines, indicating their utility in cancer therapy (Castro-Torres et al., 2020).
作用機序
Target of Action
The primary targets of 5-Bromofuran-2-carbohydrazide are currently unknown. This compound is a derivative of furoic acid , which is a class of aromatic heterocyclic compounds containing a furan ring . .
Biochemical Pathways
Furan derivatives are known to be involved in a variety of biochemical processes
Result of Action
Some furan derivatives have been associated with antimicrobial activity , suggesting that this compound may have similar effects. More research is needed to confirm these effects and understand their mechanisms.
Safety and Hazards
5-Bromofuran-2-carbohydrazide is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It should be handled with care, avoiding breathing dust/fume/gas/mist/vapors/spray, and protective gloves/clothing/eye protection/face protection should be worn .
将来の方向性
The switch from traditional resources such as crude oil to biomass in substantial parts of the chemical industry has begun . This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries . Furan platform chemicals (FPCs) directly available from biomass have a wide range of potential applications .
生化学分析
Biochemical Properties
5-Bromofuran-2-carbohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes, thereby affecting metabolic pathways. The compound’s interaction with enzymes such as methionine aminopeptidase from Escherichia coli suggests its potential as an antimicrobial agent . Additionally, its ability to form Schiff bases with aldehydes indicates its versatility in biochemical applications .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by affecting the intrinsic apoptosis pathway . Moreover, it has been observed to alter gene expression profiles, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its binding to methionine aminopeptidase results in the inhibition of this enzyme, which is crucial for protein synthesis in bacteria . Additionally, the compound’s ability to form hydrazone derivatives with aldehydes further enhances its biochemical activity .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for its long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions but may degrade over time when exposed to light and air . Long-term studies have shown that its effects on cellular function can persist, with continued modulation of gene expression and metabolic pathways .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low doses have been shown to exhibit antimicrobial and anticancer properties without significant toxicity . Higher doses may lead to adverse effects, including toxicity and disruption of normal cellular functions . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its interaction with methionine aminopeptidase affects protein synthesis and metabolic processes in bacteria . Additionally, the compound’s ability to form hydrazone derivatives impacts various metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The compound is highly soluble in water, which aids its distribution in biological systems . It does not readily cross the blood-brain barrier, limiting its effects to peripheral tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . The compound’s ability to form hydrazone derivatives also influences its localization within specific cellular compartments .
特性
IUPAC Name |
5-bromofuran-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2/c6-4-2-1-3(10-4)5(9)8-7/h1-2H,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKANWSCBFOMJNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20332835 | |
| Record name | 5-bromofuran-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89282-37-1 | |
| Record name | 5-bromofuran-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 89282-37-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 5-Bromofuran-2-carbohydrazide in synthesizing compounds with potential antimicrobial activity?
A1: this compound serves as a crucial building block in synthesizing molecules with potential antimicrobial properties. [, ] It acts as a reactant that readily undergoes condensation reactions with other molecules, leading to the formation of new heterocyclic compounds.
- In the first article [], this compound reacts with various aromatic aldehydes to form hydrazones. These hydrazones then undergo cyclocondensation with mercaptoacetic acid to yield a series of 4-oxo-thiazolidines, which were subsequently evaluated for their antibacterial activity.
- In the second article [], this compound reacts with 5-oxazolones to produce 1-(5'-Bromofuran-2-carboxyamido)-2-phenyl-4-(substituted benzylidene)-imidazolin-5-ones. These imidazolin-5-ones were also investigated for their potential antimicrobial effects.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-[(4-aminophenyl)methyl]acetamide](/img/structure/B1267911.png)




![(6-Hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B1267919.png)
